23-Hydroxytubocapsanolide A
Description
23-Hydroxytubocapsanolide A is a cytotoxic withanolide isolated from Tubocapsicum anomalum, a plant species recognized for producing bioactive steroidal lactones. Withanolides are a class of C28 steroidal lactones characterized by their ergostane skeleton modified with oxygen-containing functional groups. This compound has demonstrated potent anticancer activity against human liver (Hep G2), lung, and breast cancer cell lines, likely through apoptosis induction . Its structure includes a hydroxyl group at the C-23 position, distinguishing it from related compounds such as tubocapsanolide A and 20-hydroxytubocapsanolide A.
Properties
Molecular Formula |
C28H36O7 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,14R,16S,17S)-6-hydroxy-16-[(1R)-1-[(2S,3S)-3-hydroxy-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,17-dimethyl-8,15-dioxahexacyclo[9.8.0.02,7.07,9.012,17.014,16]nonadec-4-en-3-one |
InChI |
InChI=1S/C28H36O7/c1-12-13(2)24(32)33-23(22(12)31)14(3)27-21(34-27)11-17-15-10-20-28(35-20)19(30)7-6-18(29)26(28,5)16(15)8-9-25(17,27)4/h6-7,14-17,19-23,30-31H,8-11H2,1-5H3/t14-,15-,16+,17+,19+,20-,21-,22+,23+,25+,26+,27-,28-/m1/s1 |
InChI Key |
ZTDAKBMARSMGBP-FVMAOMGMSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H]([C@H]1O)[C@@H](C)[C@]23[C@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]6[C@]7([C@@]5(C(=O)C=C[C@@H]7O)C)O6)C)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1O)C(C)C23C(O2)CC4C3(CCC5C4CC6C7(C5(C(=O)C=CC7O)C)O6)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 23-Hydroxytubocapsanolide A with other withanolides isolated from Tubocapsicum anomalum and related species, focusing on structural differences, bioactivity, and molecular properties.
Structural and Molecular Comparisons
Table 1: Structural and Molecular Features of Key Withanolides
Key Observations :
- Hydroxylation Patterns: The position of hydroxyl groups (C-20 vs. C-23) significantly impacts molecular polarity and binding affinity. For example, 20-hydroxytubocapsanolide A has a hydroxyl group at C-20, which may alter its interaction with cellular targets compared to the C-23 derivative .
- Molecular Complexity: this compound and 20-hydroxytubocapsanolide A share the same molecular formula (C₂₈H₃₆O₇), suggesting similar metabolic stability but distinct stereochemical configurations .
Bioactivity and Mechanism of Action
Table 2: Reported Anticancer Activities of Withanolides
Key Findings :
- Potency: Tubocapsanolide A, lacking hydroxylation, exhibits moderate cytotoxicity (IC₅₀: 8.2–12.4 μM), while hydroxylated derivatives (e.g., this compound) are hypothesized to have enhanced activity due to improved target binding.
- Mechanistic Differences: this compound activates caspase-3, a hallmark of apoptosis, whereas 20-hydroxytubocapsanolide A induces reactive oxygen species (ROS), suggesting divergent pathways .
Q & A
Q. Example Table :
| Study | Cell Line | IC₅₀ (μM) | Solvent | Incubation Time |
|---|---|---|---|---|
| A (2022) | HeLa | 5.2 | DMSO | 48h |
| B (2023) | A549 | 12.1 | Ethanol | 72h |
Q. How can computational modeling (e.g., molecular docking) complement experimental data to elucidate this compound’s targets?
- Methodological Answer :
- Target prediction : Use AutoDock Vina to screen against known apoptotic proteins (e.g., Bcl-2, caspase-3).
- Validation : Compare docking scores with experimental binding affinities (SPR or ITC).
- Limitations : Address force field inaccuracies by cross-referencing with QM/MM simulations .
Ethical and Contextual Considerations
Q. What ethical guidelines apply to studies using this compound in animal models?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical trials, including:
Q. How can researchers ensure their work on this compound aligns with current trends in natural product drug discovery?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
